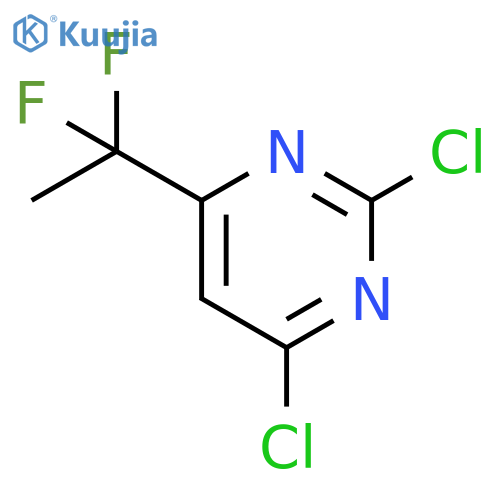Cas no 1246034-15-0 (2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine)

1246034-15-0 structure
商品名:2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine
- PB40060
- SCHEMBL113146
- PS-16093
- AKOS023601193
- 1246034-15-0
- SY321619
- D96591
- MFCD26728261
- Pyrimidine, 2,4-dichloro-6-(1,1-difluoroethyl)-
-
- インチ: 1S/C6H4Cl2F2N2/c1-6(9,10)3-2-4(7)12-5(8)11-3/h2H,1H3
- InChIKey: AZYZNBTXZQNJGY-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(C(F)(F)C)=CC(Cl)=N1
計算された属性
- せいみつぶんしりょう: 211.9719598g/mol
- どういたいしつりょう: 211.9719598g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 25.8Ų
じっけんとくせい
- 密度みつど: 1.475±0.06 g/cm3(Predicted)
- ふってん: 244.5±35.0 °C(Predicted)
- 酸性度係数(pKa): -4.96±0.32(Predicted)
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM617542-250mg |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 95%+ | 250mg |
$396 | 2023-02-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH064-500MG |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 97% | 500MG |
¥ 3,630.00 | 2023-03-31 | |
| eNovation Chemicals LLC | Y1053104-250MG |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 97% | 250mg |
$410 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053104-100mg |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 97% | 100mg |
$255 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1053104-1g |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 97% | 1g |
$1020 | 2025-02-20 | |
| 1PlusChem | 1P00MYWA-250mg |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 95% | 250mg |
$380.00 | 2024-07-10 | |
| abcr | AB571657-500mg |
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine; . |
1246034-15-0 | 500mg |
€887.20 | 2024-04-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1693591-1g |
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 98% | 1g |
¥11355.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH064-1g |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 97% | 1g |
¥5439.0 | 2024-04-25 | |
| Ambeed | A1382341-250mg |
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine |
1246034-15-0 | 97% | 250mg |
$468.0 | 2024-04-25 |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Oliver D. John Food Funct., 2020,11, 6946-6960
1246034-15-0 (2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine) 関連製品
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 4964-69-6(5-Chloroquinaldine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1246034-15-0)2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine

清らかである:99%/99%/99%/99%/99%
はかる:100mg/250mg/500mg/1g/5g
価格 ($):263.0/421.0/702.0/1052.0/3156.0